Bromosuccinic acid
Overview
Description
Bromosuccinic acid, specifically 2-bromosuccinic acid, is a compound that can be characterized by its molecular structure and its reactivity in various chemical reactions. The determination of its absolute configuration has been achieved through X-ray diffraction methods, establishing it as (S)-(-)-2-bromosuccinic acid with orthorhombic crystals and specific lattice parameters .
Synthesis Analysis
The synthesis of brominated compounds related to bromosuccinic acid, such as N-bromosuccinimide (NBS), has been extensively studied. NBS is a versatile reagent used in the bromination of various substrates, including heterocycles, unsaturated ketones, and aldehydes. For instance, NBS has been utilized in the synthesis of functionalized 1-azaspirocyclic cyclopentanones through semipinacol ring expansion reactions . Additionally, it catalyzes the annulation of alkynes with acetyl indoles to form carbazoles via C-H bond functionalization . The synthesis of α,β-unsaturated α′-bromoketones and dibromoketones has also been achieved using NBS in the presence of selenium dioxide and p-toluenesulfonic acid .
Molecular Structure Analysis
The molecular structure of (-)-2-bromosuccinic acid has been elucidated using X-ray diffraction, revealing its orthorhombic space group and the arrangement of atoms within the crystal lattice. The absolute configuration of this compound has been confirmed as (S)-(-) . The racemic form, rac-2,3-dibromosuccinic acid, has also been characterized, showing a gauche arrangement of carboxyl groups and bromo ligands, with hydrogen bonding occurring between hydroxyl groups and carbonyl oxygen atoms of neighboring molecules .
Chemical Reactions Analysis
NBS is a prominent reagent in various chemical reactions due to its electrophilic bromine source. It has been used for the selective bromination of dehydroacetic acid, leading to the synthesis of brominated derivatives . The reactivity of NBS with heterocycles has been explored, demonstrating its utility in side chain versus ring bromination to afford important heterocyclic synthons . Furthermore, NBS-mediated reactions have been employed for the synthesis of coumarin-3-carboxylic acids through a Knoevenagel-intramolecular cyclization cascade reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromosuccinic acid derivatives are closely related to their molecular structure. The crystallographic analysis provides insights into the solid-state properties, such as lattice parameters and hydrogen bonding patterns . The reactivity of NBS in various chemical reactions highlights its role as a brominating agent, catalyst, and oxidant, affecting the physical properties of the resulting compounds .
Scientific Research Applications
Synthesis of Novel Compounds : Bromosuccinic acid is used in the synthesis of paraconic acid analogs through a cerium metal-mediated Reformatsky-type reaction (Rodrigues et al., 2012). It is also involved in the synthesis of β-substituted-β-lactones from L-aspartic acid (J. Xiao, 2005).
Chemical Reactions and Synthesis Methods : Bromosuccinic acid plays a role in the synthesis of (R)-and(S)-(2-Benzyloxyethyl)oxirane from aspartic acid (Zhang-Jin He, 2002). It is also part of the electrophilic addition of bromine to maleic acid (Bolte & Degen, 2000).
Industrial and Environmental Chemistry : In industrial applications, bromosuccinic acid is significant in the production of succinic acid by Actinobacillus succinogenes (Zou et al., 2011). It is also used in the determination of humic acid in natural waters through chemiluminescence detection (Michałowski et al., 2001).
Advanced Material Science : It is involved in room-temperature polycondensation of dicarboxylic acids with diols, catalyzed by water-stable Lewis acids (Takasu et al., 2005).
Analytical Chemistry : Bromosuccinic acid is measured in Arctic aerosols during polar sunrises, indicating its environmental impact (Narukawa et al., 2003).
Biochemical Applications : The compound finds use in the recovery of succinic acid from fermentation broth by forward osmosis-assisted crystallization (Law et al., 2019).
Safety And Hazards
Bromosuccinic acid may form combustible dust concentrations in air . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling Bromosuccinic acid .
properties
IUPAC Name |
2-bromobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO4/c5-2(4(8)9)1-3(6)7/h2H,1H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGVQWAEANRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870797 | |
Record name | 2-Bromobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromosuccinic acid | |
CAS RN |
923-06-8 | |
Record name | Bromosuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromosuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromosuccinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromobutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromosuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BROMOSUCCINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3K54IBV7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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